molecular formula C15H13N5O4S B12212530 2-methyl-5-{[3-(1H-tetrazol-1-yl)phenyl]sulfamoyl}benzoic acid

2-methyl-5-{[3-(1H-tetrazol-1-yl)phenyl]sulfamoyl}benzoic acid

Cat. No.: B12212530
M. Wt: 359.4 g/mol
InChI Key: UTQBTSPJLCKPGX-UHFFFAOYSA-N
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Description

2-methyl-5-{[3-(1H-tetrazol-1-yl)phenyl]sulfamoyl}benzoic acid is a complex organic compound that features a tetrazole ring, a benzoic acid moiety, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-{[3-(1H-tetrazol-1-yl)phenyl]sulfamoyl}benzoic acid typically involves multiple steps. One common method includes the formation of the tetrazole ring through the reaction of an appropriate precursor with sodium azide and triethyl orthoformate . The benzoic acid moiety can be introduced through a Friedel-Crafts acylation reaction, followed by sulfonation to introduce the sulfamoyl group .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts may also be used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-{[3-(1H-tetrazol-1-yl)phenyl]sulfamoyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

2-methyl-5-{[3-(1H-tetrazol-1-yl)phenyl]sulfamoyl}benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-5-{[3-(1H-tetrazol-1-yl)phenyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate biological pathways, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-5-{[3-(1H-tetrazol-1-yl)phenyl]sulfamoyl}benzoic acid is unique due to the presence of both the tetrazole ring and the sulfamoyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields .

Properties

Molecular Formula

C15H13N5O4S

Molecular Weight

359.4 g/mol

IUPAC Name

2-methyl-5-[[3-(tetrazol-1-yl)phenyl]sulfamoyl]benzoic acid

InChI

InChI=1S/C15H13N5O4S/c1-10-5-6-13(8-14(10)15(21)22)25(23,24)17-11-3-2-4-12(7-11)20-9-16-18-19-20/h2-9,17H,1H3,(H,21,22)

InChI Key

UTQBTSPJLCKPGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3)C(=O)O

Origin of Product

United States

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